molecular formula C8H13N3 B13124700 4,6-Diethylpyrimidin-2-amine

4,6-Diethylpyrimidin-2-amine

Cat. No.: B13124700
M. Wt: 151.21 g/mol
InChI Key: WWRMBPPGHZDJNZ-UHFFFAOYSA-N
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Description

4,6-Diethylpyrimidin-2-amine (CAS 776333-49-4) is an organic compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . It belongs to the pyrimidine family, which are heterocyclic compounds featuring a six-membered ring with two nitrogen atoms, and is characterized by an amine group at the 2-position and ethyl substituents at the 4- and 6-positions. Pyrimidine-2-amines are of significant interest in chemical research due to their versatile coordination chemistry and role as synthetic intermediates. Structurally related compounds, such as 4,6-dimethylpyrimidin-2-amine, are known to act as ligands in the synthesis of metal coordination complexes and serve as key intermediates in the preparation of sulfonylurea herbicides . This suggests that this compound may hold similar value in materials science, catalysis, and agrochemical research. The compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this substance with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4,6-diethylpyrimidin-2-amine

InChI

InChI=1S/C8H13N3/c1-3-6-5-7(4-2)11-8(9)10-6/h5H,3-4H2,1-2H3,(H2,9,10,11)

InChI Key

WWRMBPPGHZDJNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)N)CC

Origin of Product

United States

Synthetic Methodologies for 4,6 Diethylpyrimidin 2 Amine and Its Substituted Analogs

Direct Synthesis Strategies for 4,6-Diethylpyrimidin-2-amine

Direct synthesis strategies involve the construction of the pyrimidine (B1678525) ring from acyclic precursors in a single cyclization step. These methods are often the most straightforward and are widely employed for the preparation of substituted pyrimidines.

Condensation Reactions with 1,3-Dicarbonyl Compounds

The classical and most common method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound with a species containing an N-C-N fragment, such as guanidine (B92328). For the synthesis of this compound, the logical 1,3-dicarbonyl precursor is 3,5-heptanedione (B1630319). The reaction proceeds via a condensation reaction between the guanidine and the diketone, followed by cyclization and dehydration to form the stable pyrimidine ring.

The general reaction is carried out under basic conditions, often using sodium ethoxide in ethanol (B145695), to deprotonate the guanidine and facilitate the initial nucleophilic attack on the carbonyl carbons of the diketone. The choice of the 1,3-dicarbonyl compound directly determines the substituents at the 4- and 6-positions of the resulting pyrimidine.

Table 1: Synthesis of 2-Aminopyrimidines from 1,3-Diketones and Guanidine

1,3-DiketoneGuanidine SaltBase/SolventProductReference
3,5-HeptanedioneGuanidine HydrochlorideNaOEt/EtOHThis compound google.com
AcetylacetoneGuanidine HydrochlorideNaOEt/EtOH4,6-Dimethylpyrimidin-2-amine alzchem.com

This table is illustrative of the general methodology. Specific reaction conditions such as temperature and reaction time can vary.

Approaches Utilizing Guanidine Hydrochloride and Diethyl Malonate Derivatives

An alternative and widely used direct synthesis involves the condensation of guanidine with a malonic ester derivative. The reaction of guanidine hydrochloride with diethyl malonate in the presence of a strong base like sodium methoxide (B1231860) is a well-established route to forming the 2-aminopyrimidine (B69317) core. chemicalbook.com This reaction typically yields 2-amino-4,6-dihydroxypyrimidine, as the ester groups are hydrolyzed and the resulting beta-keto acid decarboxylates under the reaction conditions.

To obtain this compound from this starting point, a multi-step derivatization would be necessary. A common strategy involves the conversion of the hydroxyl groups at the 4 and 6 positions into better leaving groups, such as chlorides, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). google.com The resulting 2-amino-4,6-dichloropyrimidine (B145751) is a versatile intermediate. mdpi.comnih.gov Subsequent reaction of this dichlorinated pyrimidine with an organometallic reagent, such as an ethyl Grignard reagent (ethylmagnesium bromide) or an organocuprate, could then be employed to introduce the ethyl groups at the 4 and 6 positions via a cross-coupling reaction.

Multi-Component Reaction Protocols for Pyrimidine Core Formation

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and can rapidly generate libraries of compounds for screening purposes.

One-Pot Three-Component Reactions in Pyrimidine Synthesis

One-pot, three-component syntheses of pyrimidines typically involve the reaction of an aldehyde, a ketone (or another C-H acidic compound), and a guanidine salt. For the synthesis of substituted 2-aminopyrimidines, a chalcone (B49325) (an α,β-unsaturated ketone) can be reacted with guanidine. ajol.info The chalcone itself can be generated in situ from an aldehyde and a ketone.

A representative three-component reaction for the synthesis of 4,6-diaryl-2-aminopyrimidines involves the condensation of an aromatic aldehyde, an acetophenone, and guanidinium (B1211019) chloride in the presence of a base like potassium hydroxide (B78521). tubitak.gov.tr By analogy, it is conceivable that this compound could be synthesized in a one-pot reaction involving appropriate aliphatic aldehydes and ketones as precursors to the required seven-carbon backbone, which would then cyclize with guanidine.

Table 2: Examples of Three-Component Pyrimidine Syntheses

Component 1Component 2Component 3Catalyst/SolventProduct TypeReference
Aromatic AldehydeAcetophenoneGuanidinium ChlorideKOH/PEG-4004,6-Diaryl-2-aminopyrimidine tubitak.gov.tr
AldehydeElectron-deficient AlkyneUrea/ThioureaSecondary Amine3,4-Dihydropyrimidinone/thione beilstein-journals.org
AldehydeAmineIsocyanideIodine/Methanol (B129727)α-Amino amidine d-nb.infobeilstein-journals.org

This table showcases the diversity of three-component reactions leading to pyrimidine-related structures.

Hetero-Diels-Alder Methodologies for Pyrimidine Ring Construction

The hetero-Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered heterocyclic rings. In the context of pyrimidine synthesis, this can involve the reaction of a 1-aza-1,3-diene with a suitable dienophile, or an inverse-electron-demand Diels-Alder reaction where an electron-poor diazadiene reacts with an electron-rich dienophile.

For instance, a 1-aza-1,3-butadiene can react with an isocyanate, which serves as the dienophile, to form a dihydropyrimidinone ring system. rsc.org Subsequent modification of this ring could lead to the desired 2-aminopyrimidine derivative. While this methodology is more commonly applied to the synthesis of fused pyrimidine systems, it represents a viable, albeit less direct, approach to the core pyrimidine ring. clockss.org The stereoselectivity of the Diels-Alder reaction can be a significant advantage in controlling the substitution pattern of the final product.

Derivatization Strategies from Pre-functionalized Pyrimidine Intermediates

This approach involves starting with a pre-existing pyrimidine ring and modifying its substituents to arrive at the target molecule. A key intermediate for this strategy is 2-amino-4,6-dichloropyrimidine. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, making this a versatile starting material for a wide range of 4,6-disubstituted 2-aminopyrimidines. mdpi.comnih.gov

The synthesis of this compound via this route would involve the substitution of the two chlorine atoms with ethyl groups. This can be achieved through cross-coupling reactions, such as the Suzuki or Stille coupling, using appropriate organoboron or organotin reagents, respectively. Alternatively, reaction with organometallic reagents like diethylzinc (B1219324) in the presence of a palladium catalyst, or with an ethyl Grignard reagent, could also effect the desired transformation. The choice of catalyst and reaction conditions is crucial to achieve good yields and prevent side reactions.

Table 3: Derivatization of 2-Amino-4,6-dichloropyrimidine

ReagentCatalystProduct TypeReference
Various AminesTriethylamine (solvent-free)2-Amino-4,6-diaminopyrimidines mdpi.comnih.gov
Organoboron ReagentPalladium Catalyst2-Amino-4,6-dialkyl/diarylpyrimidines(General methodology)
Organotin ReagentPalladium Catalyst2-Amino-4,6-dialkyl/diarylpyrimidines(General methodology)
DiethylzincPalladium CatalystThis compound(Plausible route)

Nucleophilic Substitution Reactions on Halogenated Pyrimidines

Halogenated pyrimidines are key intermediates in the synthesis of substituted pyrimidine derivatives. researchgate.netmdpi.com The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, making the displacement of halogen atoms with various nucleophiles a common and effective strategy. acs.orgbeilstein-journals.orgwuxiapptec.com The reactivity of the halogen atoms is influenced by their position on the ring and the presence of other substituents.

Reactions of 2-Amino-4,6-dichloropyrimidine with Alcohols

The reaction of 2-amino-4,6-dichloropyrimidine with alcohols, in the presence of a base, can lead to the selective substitution of one of the chlorine atoms. A process for preparing 2-amino-4-chloro-6-alkoxypyrimidines involves reacting 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide or a mixture of an alkali metal hydroxide and an alcohol. google.com This reaction is typically carried out in a polar aprotic solvent at controlled temperatures to achieve high selectivity and yield. google.com For instance, the use of sodium methoxide in methanol can yield 2-amino-4-chloro-6-methoxypyrimidine. google.com Unexpected products can also arise from solvolysis and condensation processes, particularly under strongly basic conditions. mdpi.comresearchgate.net

Table 1: Reaction of 2-Amino-4,6-dichloropyrimidine with Nucleophiles
Starting MaterialNucleophile/ReagentSolventConditionsProductReference
2-Amino-4,6-dichloropyrimidineAlkali metal alkoxide / AlcoholPolar aprotic solvent5-60 °C2-Amino-4-chloro-6-alkoxypyrimidine google.com
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeEthanol, Triethylamine, AmineEthanolReflux, 3h(E)-3-(2-amino-4-ethoxy-6-(amino)pyrimidin-5-yl)-1-phenylprop-2-en-1-one mdpi.comresearchgate.net
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeEthanol, Sodium HydroxideEthanolReflux, 3hUnexpected solvolysis and condensation products researchgate.net
Amination Reactions of Halo-Substituted Pyrimidines with Amines

The displacement of halogens on the pyrimidine ring by amines is a widely used method for the synthesis of aminopyrimidines. researchgate.net These reactions are often regioselective, with the position of substitution depending on the reaction conditions and the substitution pattern of the pyrimidine ring. wuxiapptec.com For example, the reaction of 2,4-dichloropyrimidines with amines typically results in substitution at the C-4 position. wuxiapptec.com However, the presence of an electron-donating group at the C-6 position can direct the substitution to the C-2 position. wuxiapptec.com Microwave-assisted, solvent-free amination of halopyrimidines offers an environmentally friendly and efficient alternative to traditional methods. researchgate.net

Selective Functionalization of the Pyrimidine Ring and Exocyclic Amine

The ability to selectively introduce functional groups at specific positions on the pyrimidine ring and the exocyclic amine is crucial for creating diverse molecular architectures.

Modification at the 4- and 6-Positions of the Pyrimidine Ring

The 4- and 6-positions of the pyrimidine ring are particularly susceptible to nucleophilic attack and can be functionalized through various reactions. wikipedia.org For instance, in 2-substituted-4,6-dichloropyrimidines, the chlorine atoms can be sequentially replaced by different nucleophiles. The introduction of aryl groups at these positions via cross-coupling reactions is a common strategy to modify the properties of the pyrimidine core. frontiersin.org Furthermore, the use of TMPMgCl·LiCl allows for the regioselective magnesiation of pyrimidines, enabling the introduction of a variety of electrophiles at specific positions. acs.orgbeilstein-journals.org

Amine Reactivity in Iminization and Amidation

The exocyclic amine group on the pyrimidine ring exhibits its own reactivity, which can be exploited for further functionalization. This amine can participate in iminization reactions with aldehydes or ketones. uic.edu Amidation reactions, where the amine reacts with an acylating agent, provide another route to modify the pyrimidine structure. acs.orggoogle.com The reactivity of the amine is influenced by the electronic properties of the pyrimidine ring.

Catalytic Approaches in Pyrimidine Synthesis

Catalysis plays a significant role in modern organic synthesis, and the preparation of pyrimidines is no exception. Various catalytic systems have been developed to improve the efficiency, selectivity, and environmental footprint of pyrimidine synthesis. mdpi.com

Transition metal catalysts, particularly those based on palladium and copper, are widely used for cross-coupling reactions to form C-C and C-N bonds on the pyrimidine ring. mdpi.comorganic-chemistry.org For example, Suzuki-Miyaura coupling reactions are employed to introduce aryl or heteroaryl groups at halogenated positions. mdpi.com Copper-catalyzed amination reactions are also effective for the synthesis of aminopyrimidines. organic-chemistry.org

In addition to metal catalysis, organocatalysis has emerged as a powerful tool. For instance, L-proline nitrate (B79036) has been used as an ionic liquid catalyst for the synthesis of pyrimidine derivatives via the Biginelli reaction, a multicomponent reaction that offers high efficiency. japsonline.comjapsonline.com Other green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts like β-cyclodextrin, are also being explored to make pyrimidine synthesis more sustainable. mdpi.comrasayanjournal.co.in

Table 2: Catalytic Methods in Pyrimidine Synthesis
Reaction TypeCatalystKey FeaturesReference
Cross-CouplingPalladium, CopperFormation of C-C and C-N bonds mdpi.comorganic-chemistry.org
Biginelli ReactionL-proline nitrate (ionic liquid)Multicomponent reaction, high efficiency japsonline.comjapsonline.com
[3+1+1+1] Cycloadditionβ-cyclodextrinRecyclable, non-toxic, aqueous medium mdpi.com

Reaction Mechanisms and Reactivity Profiles of 4,6 Diethylpyrimidin 2 Amine

Mechanistic Pathways of Pyrimidine (B1678525) Ring Formation.

The synthesis of the pyrimidine core of 4,6-diethylpyrimidin-2-amine can be achieved through several mechanistic pathways, primarily involving the formation of the heterocyclic ring from acyclic precursors.

Nucleophilic Addition and Cyclization Mechanisms.

A prevalent method for synthesizing 2-aminopyrimidines involves the condensation of a β-dicarbonyl compound with guanidine (B92328). For this compound, the corresponding β-dicarbonyl precursor would be 3,5-heptanedione (B1630319). The mechanism proceeds through a series of nucleophilic additions and a final cyclization/dehydration step.

A similar strategy involves the reaction of α-cyanoketones, carboxaldehydes, and guanidines in a one-pot sequence, which proceeds through condensation, nucleophilic addition, cyclization, and subsequent aromatization. nih.gov

Hetero-Diels-Alder Reaction Mechanisms in Pyrimidine Synthesis.

The hetero-Diels-Alder reaction is a powerful tool in the synthesis of heterocyclic compounds, including pyrimidines. rsc.org This [4+2] cycloaddition reaction involves a 1-aza- or 1,3-diaza-1,3-butadiene as the diene component and a dienophile. While not the most common method for simple pyrimidines like this compound, it offers a convergent approach to more complex, highly substituted pyrimidine derivatives.

In a typical hetero-Diels-Alder approach to pyrimidine synthesis, an electron-deficient heterodienophile, such as a nitrile or an imine, reacts with an electron-rich azadiene. The reaction can be either thermally or Lewis acid-catalyzed. preprints.org The concerted or stepwise cycloaddition leads to a dihydropyrimidine (B8664642) intermediate, which can then be oxidized to the aromatic pyrimidine. The regioselectivity of the reaction is controlled by the electronic and steric properties of the substituents on both the diene and dienophile. mdpi.com

Condensation Reaction Mechanisms.

The most direct and widely used method for the synthesis of 2-aminopyrimidines is the principal synthesis, which involves the condensation of a β-dicarbonyl compound with guanidine. nih.govnih.gov For the synthesis of this compound, this involves the reaction of 3,5-heptanedione with guanidine.

The mechanism, as outlined in the nucleophilic addition and cyclization section, is a well-established condensation reaction. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to facilitate the reaction. nih.gov The Biginelli reaction is a related and well-known multi-component condensation that produces dihydropyrimidinones, and similar principles apply to the synthesis of 2-aminopyrimidines using guanidine. nih.gov The reaction proceeds through the formation of a dihydropyrimidine intermediate which then aromatizes, often through oxidation or elimination. nih.gov

Reaction Step Description
1. Guanidine Activation A base deprotonates guanidine, increasing its nucleophilicity.
2. Nucleophilic Attack The activated guanidine attacks one of the carbonyl carbons of 3,5-heptanedione.
3. Intermediate Formation A tetrahedral intermediate is formed.
4. Cyclization Intramolecular nucleophilic attack by the second guanidine nitrogen on the other carbonyl group.
5. Dehydration Elimination of two water molecules to form the aromatic pyrimidine ring.

Reactivity of the Exocyclic Amine Group in this compound.

The exocyclic amino group at the C2 position of the pyrimidine ring significantly influences the molecule's reactivity, imparting nucleophilic character.

Nucleophilic Characteristics of the Amino Moiety.

The amino group in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. However, the pyrimidine ring is electron-deficient, which can delocalize the lone pair to some extent, thereby modulating its nucleophilicity compared to a simple alkyl amine. The diethyl groups at positions 4 and 6 are electron-donating, which can slightly increase the electron density on the ring and, consequently, the nucleophilicity of the exocyclic amine.

This nucleophilic character allows the amine group to participate in various reactions, such as aromatic nucleophilic substitution (SNAr) if a suitable leaving group is present on another molecule, or addition to electrophilic centers. The nucleophilicity of amines is a critical factor in their reaction kinetics. uni-muenchen.demasterorganicchemistry.com

Formation of Imine and Enamine Intermediates.

The exocyclic primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.com This reaction is typically acid-catalyzed and proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration of the carbinolamine leads to the formation of the C=N double bond of the imine. lumenlearning.com The reaction is reversible, and the equilibrium can be driven towards the product by removing water. operachem.com

The formation of an imine proceeds through the following general steps:

Nucleophilic attack: The nitrogen of the amino group attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Elimination of water: Water is eliminated, forming a resonance-stabilized iminium ion.

Deprotonation: A base removes a proton from the nitrogen to give the neutral imine.

While primary amines form imines, secondary amines react with carbonyl compounds to form enamines. chemistrysteps.com Since this compound is a primary amine, it will form an imine. The formation of an enamine would require a subsequent reaction or a different starting material. However, it's important to note that the initial adduct of a primary amine and a carbonyl compound can, in principle, exist in equilibrium with an enamine tautomer, although the imine form is generally more stable. Reductive amination is a subsequent reaction where the imine intermediate is reduced to a secondary amine. libretexts.org

Intermediate Formation from this compound Key Features
Imine Reaction with an aldehyde or ketone.Contains a C=N double bond. Formed via a carbinolamine intermediate and subsequent dehydration.
Enamine Not directly formed as a stable product from this primary amine.Contains a C=C double bond adjacent to a nitrogen atom. Typically formed from secondary amines.

Oxidative Transformations of the Amine Group

The exocyclic amino group at the C-2 position of the pyrimidine ring represents a key site for oxidative transformations. While specific studies on the oxidation of this compound are not extensively documented, the reactivity of the 2-amino group can be inferred from the general behavior of aromatic and heteroaromatic amines. Oxidation of primary aromatic amines can lead to a variety of products, including nitroso, nitro, and azo compounds, depending on the oxidant and reaction conditions.

In the context of 2-aminopyrimidines, the nitrogen of the amino group is susceptible to oxidation by various reagents. For instance, treatment with strong oxidizing agents can potentially convert the amino group into a nitro group. Milder oxidizing agents may lead to the formation of dimeric products such as azo or azoxy compounds through the coupling of intermediate radicals or nitrenes.

A summary of potential oxidative transformations of the amine group is presented in the table below, based on general principles of amine chemistry.

Oxidizing AgentPotential Product(s)Reaction Conditions
Peroxy acids (e.g., m-CPBA)Nitroso or Nitro derivativeControlled temperature
Hydrogen peroxideN-oxide (on ring nitrogen) or hydroxylamine (B1172632) derivativeCatalytic or harsh conditions
Metal-based oxidants (e.g., KMnO4)Nitro derivative or ring cleavage productsDependent on temperature and stoichiometry

Interactive Data Table: Potential Oxidative Products

Reactivity of the Pyrimidine Ring in this compound

The reactivity of the pyrimidine ring in this compound is significantly influenced by the electronic effects of its substituents. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which generally deactivates the ring towards electrophilic attack compared to benzene (B151609). However, the presence of the amino group at the C-2 position and the two ethyl groups at C-4 and C-6, which are electron-donating, counteracts this deactivation.

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Core

The pyrimidine ring itself is electron-deficient and thus generally resistant to electrophilic aromatic substitution. researchgate.net However, the presence of activating groups such as amino and alkyl substituents can facilitate such reactions. researchgate.net In this compound, the amino group at C-2 and the ethyl groups at C-4 and C-6 are all electron-donating groups. These substituents increase the electron density of the pyrimidine ring, making it more susceptible to electrophilic attack.

The directing effect of these substituents is crucial. The amino group at the 2-position and the alkyl groups at the 4- and 6-positions all direct electrophilic attack to the C-5 position. This is because the resonance structures of the carbocation intermediate formed upon attack at C-5 are more stable, allowing for delocalization of the positive charge onto the nitrogen atoms of the amino group and the pyrimidine ring.

A study on the electrophilic nitrosation of a series of 4,6-disubstituted pyrimidine derivatives revealed a complex interplay between the electronic nature of the substituents at C-4 and C-6 and the reactivity of the C-5 position. csu.edu.aucsir.co.za While electron-donating groups generally activate the ring, steric effects can also play a significant role. csu.edu.aucsir.co.za For instance, bulky alkyl groups on an amino substituent can hinder the approach of the electrophile. csu.edu.aucsir.co.za

Common electrophilic aromatic substitution reactions and their expected outcomes on this compound are summarized below.

ReactionReagentsExpected Major Product
NitrationHNO₃/H₂SO₄4,6-Diethyl-5-nitropyrimidin-2-amine
HalogenationBr₂/FeBr₃ or Cl₂/FeCl₃4,6-Diethyl-5-halopyrimidin-2-amine
SulfonationFuming H₂SO₄2-Amino-4,6-diethylpyrimidine-5-sulfonic acid
Friedel-CraftsR-X/AlCl₃ or RCO-X/AlCl₃Generally not successful due to coordination of the Lewis acid with the ring nitrogens and the amino group.

Interactive Data Table: Electrophilic Aromatic Substitution

Radical-Mediated Reaction Pathways involving Aromatic Systems and Amines

Radical reactions offer an alternative pathway for the functionalization of the pyrimidine ring and the amine group. Research on the reaction of substituted pyrimidines with photochemically generated tert-butoxyl radicals (t-BuO•) has shown that these radicals can add to the C-5 or C-6 position of the pyrimidine base. nih.gov This addition leads to the formation of a pyrimidine base radical, which can then undergo further reactions to yield final products. nih.gov

In the case of this compound, a radical initiator could lead to the formation of a radical at the benzylic position of the ethyl groups (the CH₂ group). This benzylic radical would be stabilized by resonance with the pyrimidine ring and could subsequently react with other radical species or undergo dimerization.

The amino group can also participate in radical reactions. Under certain conditions, hydrogen atom abstraction from the amino group can occur, generating an aminyl radical. This radical species can then participate in various coupling or rearrangement reactions.

Theoretical Postulations of Reaction Mechanisms

Computational studies, often employing density functional theory (DFT), provide valuable insights into the reaction mechanisms and reactivity of pyrimidine derivatives. researchgate.net Theoretical calculations can be used to determine the electron density at different positions of the ring, predict the most likely sites for electrophilic and nucleophilic attack, and calculate the activation energies for various reaction pathways.

For this compound, theoretical studies would likely confirm the activating and ortho-, para-directing (in this case, C-5 directing) nature of the amino and ethyl groups in electrophilic aromatic substitution. Calculations of the molecular orbital energies (HOMO and LUMO) can help to explain the reactivity of the molecule in various reactions. The HOMO (Highest Occupied Molecular Orbital) is typically localized on the more electron-rich parts of the molecule, which are the likely sites for electrophilic attack. Conversely, the LUMO (Lowest Unoccupied Molecular Orbital) indicates the probable sites for nucleophilic attack.

Theoretical models can also be employed to investigate the stability of reaction intermediates, such as the sigma complex in electrophilic aromatic substitution or radical intermediates in radical-mediated reactions. By comparing the energies of different possible intermediates, the regioselectivity of a reaction can be predicted. For instance, a computational study on the amination of pyrimidines provided insights into the site-selectivity of the reaction based on the computed energy profiles. researchgate.net

Advanced Spectroscopic Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the specific compound this compound (CAS 776333-49-4) is not presently available in the public domain. While information exists for structurally related compounds, such as 2-amino-4,6-dimethylpyrimidine (B23340) or various other pyrimidine derivatives, a strict adherence to the analysis of this compound prevents the inclusion of data from these analogues.

The required experimental data for Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry for this specific molecule could not be located.

To provide a scientifically accurate and verifiable article as requested, the specific spectral data is essential. Without access to peer-reviewed studies or database entries containing this information, the generation of the requested content on the spectroscopic characterization of this compound cannot be completed at this time.

Advanced Spectroscopic Characterization of 4,6 Diethylpyrimidin 2 Amine Systems

Mass Spectrometry.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 4,6-diethylpyrimidin-2-amine by providing a highly accurate mass measurement of the molecular ion. This technique allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

In a typical HRMS analysis, a sample of this compound is ionized, commonly using electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The analyzer measures the mass-to-charge ratio (m/z) of the ions with exceptional precision, often to four or more decimal places.

For this compound, with a chemical formula of C8H13N3, the theoretical exact mass of the protonated molecule [M+H]+ is calculated to be 152.1182. Experimental HRMS data for this compound would be expected to show a measured m/z value that closely matches this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy provides strong evidence for the presence and identity of the target compound.

Table 1: HRMS Data for this compound

ParameterValue
Chemical FormulaC8H13N3
Ionization ModeESI+
Adduct[M+H]+
Theoretical Exact Mass (m/z)152.1182
Measured Exact Mass (m/z)Typically within ± 5 ppm of theoretical

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. This hyphenated technique is highly effective for determining the purity of this compound samples and confirming the identity of the main component.

In an LC-MS experiment, the sample is first injected into a liquid chromatograph. A suitable mobile phase carries the sample through a stationary phase packed in a column. Due to differential interactions with the stationary phase, the components of the sample are separated over time. For a substituted pyrimidine (B1678525) like this compound, a reversed-phase column (e.g., C18) is commonly employed.

As the separated components elute from the column, they are introduced into the mass spectrometer. The mass spectrometer provides mass information for the eluting compounds, allowing for their identification. The retention time (the time it takes for a compound to travel through the column) is a characteristic property of this compound under specific chromatographic conditions. A pure sample will ideally show a single major peak in the chromatogram at the expected retention time, with the corresponding mass spectrum confirming the presence of the [M+H]+ ion at m/z 152.

The purity of the sample can be assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 2: Typical LC-MS Parameters for this compound Analysis

ParameterTypical Conditions
Liquid Chromatography
ColumnReversed-phase (e.g., C18, 2.1 x 50 mm, 1.8 µm)
Mobile PhaseGradient of water and acetonitrile (B52724) (both with 0.1% formic acid)
Flow Rate0.2 - 0.5 mL/min
Column Temperature25 - 40 °C
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), positive ion mode
Monitored Ion[M+H]+
Target m/z152.1

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, including UV-Vis absorption and fluorescence spectroscopy, are employed to investigate the electronic transitions and photophysical properties of this compound. These methods provide valuable information about the molecule's interaction with light and its behavior in the excited state.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from the ground state to higher energy excited states. For aromatic and heteroaromatic compounds like this compound, these transitions are typically π → π* and n → π* in nature.

The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or acetonitrile, will exhibit characteristic absorption bands. The position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity, ε) are key parameters obtained from the spectrum. The presence of the pyrimidine ring and the amino and diethyl substituents influences the energy of the molecular orbitals and thus the wavelengths of the absorption bands.

Table 3: Illustrative UV-Vis Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition Type
Ethanol~235Data not availableπ → π
Ethanol~305Data not availableπ → π

Note: The exact λmax and ε values can be influenced by solvent polarity and pH.

Fluorescence and Photophysical Property Characterization

Fluorescence spectroscopy provides insights into the de-excitation pathways of a molecule after it has absorbed light. When a molecule absorbs a photon and is promoted to an excited electronic state, it can return to the ground state by emitting a photon, a process known as fluorescence.

The fluorescence properties of this compound can be characterized by its emission spectrum, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF). The emission spectrum is typically a mirror image of the absorption band corresponding to the lowest energy transition. The quantum yield, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.

The investigation of these properties helps to build a complete picture of the photophysical behavior of this compound, which is essential for applications in areas such as fluorescent probes and materials science.

Table 4: Hypothetical Photophysical Properties of this compound

ParameterDescriptionIllustrative Value
Excitation Wavelength (λex)Wavelength used to excite the molecule~305 nm
Emission Wavelength (λem)Wavelength of maximum fluorescence intensity>320 nm
Stokes ShiftDifference between λem and λex>15 nm
Fluorescence Quantum Yield (ΦF)Efficiency of the fluorescence processDependent on solvent and environment
Fluorescence Lifetime (τF)Average time in the excited stateTypically in the nanosecond range

Crystallographic Analysis and Solid State Architecture of 4,6 Diethylpyrimidin 2 Amine Derivatives

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Structure Elucidation

For structurally similar compounds, such as derivatives of 2-amino-4,6-dimethylpyrimidine (B23340), extensive crystallographic studies have been conducted. For instance, a hydrated form of 2-amino-4,6-dimethylpyrimidine, (C₆H₉N₃)₁₀·H₂O, crystallizes in the orthorhombic system with the space group C222₁. researchgate.net A mixed ligand complex involving 2-amino-4,6-dimethylpyrimidine, specifically (2-Amino-4,6-dimethylpyrimidine-κN¹)(2-amino-4-methylpyrimidine-κN¹)silver(I) perchlorate, was found to crystallize in the monoclinic system with the space group P2₁/c. nih.gov Furthermore, a co-crystal of 2-amino-4,6-dimethylpyrimidine with 4-hydroxybenzoic acid also adopts a monoclinic system, but with the space group Cc. iucr.org These examples highlight the influence of co-formers, solvents, and counter-ions on the resulting crystal symmetry.

Table 1: Crystallographic Data for 2-Amino-4,6-dimethylpyrimidine Derivatives

Compound Crystal System Space Group Reference
(C₆H₉N₃)₁₀·H₂O Orthorhombic C222₁ researchgate.net
[Ag(C₅H₇N₃)(C₆H₉N₃)]ClO₄ Monoclinic P2₁/c nih.gov

The asymmetric unit of a crystal is the smallest part of the crystal structure from which the entire lattice can be generated by symmetry operations. In the case of the hydrated 2-amino-4,6-dimethylpyrimidine, the asymmetric unit remarkably contains three crystallographically independent molecules that exhibit similar geometries. researchgate.net In the co-crystal with sorbic acid, the asymmetric unit consists of one molecule of 2-amino-4,6-dimethylpyrimidine and one molecule of sorbic acid. researchgate.net

Analysis of the molecular geometry of these pyrimidine (B1678525) derivatives reveals that the pyrimidine ring is typically planar. For instance, in the hydrated crystal of 2-amino-4,6-dimethylpyrimidine, all three independent molecules are nearly planar. researchgate.net The bond lengths and angles within the pyrimidine ring and its substituents are generally in agreement with standard values for similar heterocyclic systems, though they can be influenced by the intermolecular interactions present in the crystal.

Molecular Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as molecular packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial in determining the stability and properties of the crystalline solid.

A predominant feature in the crystal structures of 2-aminopyrimidine (B69317) derivatives is the formation of robust hydrogen bonds. The amino group (—NH₂) acts as a hydrogen bond donor, while the ring nitrogen atoms serve as acceptors. This leads to the frequent formation of N—H···N hydrogen bonds.

A common and highly stable motif observed is the centrosymmetric dimer, where two molecules are linked by a pair of N—H···N hydrogen bonds, forming an R²₂(8) graph-set ring. This pattern is a recurring theme in the crystal structures of many 2-aminopyrimidine derivatives. researchgate.netnih.gov For example, in the co-crystal of 2-amino-4,6-dimethylpyrimidine with sorbic acid, two inversion-related pyrimidine molecules are base-paired through this N—H···N interaction. researchgate.net

When other hydrogen bond acceptors are present, such as in co-crystals with carboxylic acids or in hydrated forms, N—H···O interactions are also prevalent. In the co-crystal of 2-amino-4,6-dimethylpyrimidine and 4-hydroxybenzoic acid, the molecules are linked by both N—H···O and O—H···N hydrogen bonds, creating an eight-membered R²₂(8) ring. iucr.org Similarly, in a mixed ligand silver(I) complex, N—H···O and N—H···N hydrogen bonds contribute to the stability of the crystal structure. nih.gov

Table 2: Examples of Hydrogen Bonding in 2-Amino-4,6-dimethylpyrimidine Derivatives

Compound Hydrogen Bond Type Description Reference
2-Amino-4,6-dimethylpyrimidine–sorbic acid (1/1) N—H···N Forms a cyclic bimolecular homosynthon R²₂(8) researchgate.net
2-Amino-4,6-dimethylpyrimidine–sorbic acid (1/1) N—H···O / O—H···N Forms a cyclic bimolecular heterosynthon R²₂(8) researchgate.net
2-Amino-4,6-dimethylpyrimidine–4-hydroxybenzoic acid (1/1) N—H···O / O—H···N Creates an eight-membered R²₂(8) ring iucr.org

In addition to classical hydrogen bonds, weaker, non-classical interactions involving carbon as a hydrogen donor also play a significant role in the crystal packing. C—H···N and C—H···O interactions are frequently observed, further stabilizing the three-dimensional network. In the co-crystal of 2-amino-4,6-dimethylpyrimidine and 4-hydroxybenzoic acid, a C—H···O interaction contributes to the formation of a supramolecular chain. iucr.org

The aromatic nature of the pyrimidine ring facilitates π-π stacking interactions, which are another key factor in the molecular packing. These interactions occur when the planes of adjacent aromatic rings are arranged in a parallel or near-parallel fashion.

In the crystal structure of the 2-amino-4,6-dimethylpyrimidine–sorbic acid co-crystal, an aromatic π–π interaction is observed between tetrameric units with a centroid-to-centroid distance of 3.7945 Å. researchgate.net Similarly, in a silver(I) complex of 2-amino-4,6-dimethylpyrimidine, π-π stacking of the aromatic rings with an interplanar distance of 3.65 Å helps to stabilize the crystal structure. nih.gov In the co-crystal with 4-hydroxybenzoic acid, aromatic π–π interactions between the pyrimidine and benzene (B151609) rings are present, with a perpendicular separation of 3.552 Å and a centroid-to-centroid distance of 3.660 Å. iucr.org These distances are typical for stabilizing π-π stacking interactions.

Table 3: Compound Names Mentioned in the Article

Compound Name
4,6-Diethylpyrimidin-2-amine
2-Amino-4,6-dimethylpyrimidine
(2-Amino-4,6-dimethylpyrimidine-κN¹)(2-amino-4-methylpyrimidine-κN¹)silver(I) perchlorate
2-Amino-4,6-dimethylpyrimidine–4-hydroxybenzoic acid (1/1)
2-Amino-4,6-dimethylpyrimidine–sorbic acid (1/1)
Sorbic acid

Supramolecular Synthons and Their Topologies (e.g., R²₂(8) motif)

Supramolecular synthons are robust and predictable patterns of intermolecular interactions that form the building blocks of crystal structures. In the case of 2-aminopyrimidine derivatives, the arrangement of hydrogen bond donors and acceptors allows for the formation of highly stable and recurring motifs.

The most prominent of these is the R²₂(8) graph set notation, a dimeric motif formed by a pair of self-complementary hydrogen bonds. nih.govnih.gov In many co-crystals of 2-aminopyrimidine derivatives with carboxylic or sulfonic acids, this synthon is observed. nih.govacs.org It involves the 2-amino group and one of the ring nitrogen atoms of the pyrimidine interacting with, for example, the carboxylate group of an adjacent molecule. acs.org This interaction is not only common but also robust, making it a reliable tool in crystal engineering.

In addition to the primary R²₂(8) motif, other hydrogen bonding patterns can be observed in aminopyrimidine systems. These include catemeric chains and more complex networks. For instance, in the crystal structure of 2,4,6-triaminopyrimidinium 3-nitrobenzoate, the R²₂(8) homosynthon is formed between two aminopyrimidine cations, which are then bridged by the carboxylate anions, leading to a more complex quadruple DADA array of hydrogen bonds. nih.gov Furthermore, π-π stacking interactions between the aromatic pyrimidine rings often play a significant role in stabilizing the crystal lattice. nih.gov

Table 2: Common Supramolecular Synthons in Aminopyrimidine Derivatives
Synthon MotifDescriptionInteracting GroupsReferences
R²₂(8)Centrosymmetric dimer formationAmino group and ring nitrogen with a carboxylate or sulfonate group nih.govnih.govacs.org
DADA ArrayQuadruple hydrogen bond array (Donor-Acceptor-Donor-Acceptor)Amino groups and ring nitrogens nih.govnih.gov
Catemer MotifPolymeric chain formationN-H···N hydrogen bonds rsc.org

Crystal Engineering Principles Applied to this compound

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. rsc.org The predictability of supramolecular synthons, particularly those involving strong hydrogen bonds, is the cornerstone of this field. For 2-aminopyrimidine derivatives like this compound, the principles of crystal engineering can be readily applied to generate new solid forms with desired properties.

By systematically choosing co-formers, it is possible to control the dimensionality of the resulting structure, from simple 0D dimers to 1D chains, 2D layers, and 3D networks. The application of crystal engineering principles allows for a degree of rational design over the solid-state properties of the material.

Polymorphism and Co-crystallization Studies of Related Pyrimidine Systems

Polymorphism is the ability of a compound to exist in more than one crystalline form. iucr.org These different forms, or polymorphs, can have distinct physical and chemical properties, including stability, solubility, and melting point. Co-crystallization, the formation of a crystalline solid containing two or more neutral molecules in a stoichiometric ratio, is a widely used technique to explore new solid forms and modify the properties of a substance. iucr.org

In the context of pyrimidine derivatives, polymorphism can arise from different packing arrangements or from conformational differences in the molecule (conformational polymorphism). rsc.org For example, N,N'-bis(2-pyridyl)aryldiamines have been shown to exhibit conformational polymorphism, where different rotational conformers lead to distinct hydrogen-bonding motifs and crystal packing. rsc.org

Co-crystallization studies on related aminopyrimidine systems have demonstrated the versatility of this approach. For example, 5-fluorocytosine (B48100) has been co-crystallized with indole-3-propionic acid, resulting in a structure with two different types of R²₂(8) homosynthons. nih.gov Another example is the co-crystal of 2-amino-4,6-dimethylpyrimidine with cinnamic acid, which showcases the targeted formation of the R²₂(8) heterosynthon. These studies highlight how co-crystallization can be used to systematically explore the solid-state landscape of aminopyrimidine derivatives.

Table 3: Examples of Polymorphism and Co-crystallization in Related Pyrimidine Systems
SystemPhenomenonKey Structural FeaturesReferences
N,N'-bis(2-pyridyl)aryldiaminesConformational PolymorphismDifferent conformers (E,E vs. Z,Z) lead to either R²₂(8) motifs or catemeric chains. rsc.org
5-Fluorocytosine and Indole-3-propionic acidCo-crystallizationFormation of two types of R²₂(8) homosynthons. nih.gov
2,4,6-Triaminopyrimidinium 3-nitrobenzoateCo-crystallization (Salt formation)R²₂(8) homosynthon and a quadruple DADA array. nih.gov
2-Amino-4,6-dimethylpyrimidine and Sulfonic/Carboxylic AcidsCo-crystallizationFormation of R²₂(8) motifs involving sulfonate or carboxylate groups. nih.gov

Computational Chemistry Investigations of 4,6 Diethylpyrimidin 2 Amine

Density Functional Theory (DFT) Calculations

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a standard approach for predicting the properties of chemical compounds. However, searches for DFT-based studies specifically targeting 4,6-Diethylpyrimidin-2-amine have not yielded any specific results.

Electronic Structure Analysis

The analysis of a molecule's electronic structure is fundamental to understanding its stability, reactivity, and spectroscopic properties. This typically involves examining the molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energies and shapes of these orbitals are critical indicators of a molecule's reactivity. For this compound, specific values for HOMO and LUMO energies are not available in the reviewed literature.

Energy Gap (ΔE) Determination

The energy gap (ΔE) between the HOMO and LUMO is a key parameter for determining molecular stability. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. Without HOMO and LUMO energy values for this compound, the energy gap cannot be determined.

Frontier Molecular Orbital (FMO) Theory Applications

FMO theory uses the HOMO-LUMO interaction to explain the course of chemical reactions. It is a foundational concept for predicting how molecules will interact. The application of this theory to this compound is contingent on having data about its frontier orbitals, which is currently lacking.

Global Chemical Reactivity Descriptors (e.g., Softness, Hardness)

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). These descriptors provide a quantitative measure of a molecule's reactivity and stability. Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. No calculated values for these descriptors for this compound have been found.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attack, with red areas indicating negative potential (rich in electrons) and blue areas indicating positive potential (electron-poor). An MEP map for this compound has not been published in the surveyed scientific literature.

Tautomeric Forms and Energetic Stability

The 2-aminopyrimidine (B69317) scaffold, central to this compound, can exist in different tautomeric forms, primarily the amine and imine forms. Tautomers are structural isomers that readily interconvert, and their relative stability can significantly influence the compound's chemical reactivity, physical properties, and biological activity. The equilibrium between these forms is sensitive to environmental factors, particularly the polarity of the solvent.

Computational studies on related aminopurine systems have shown that in the gas phase, the amino tautomer is generally the most stable. mdpi.com However, in solution, the relative stability of tautomers can change depending on the solvent's dielectric constant. mdpi.com For instance, in solvents with high dielectric constants, tautomeric preferences can shift, and multiple forms may coexist in equilibrium. mdpi.com While specific computational studies on the tautomeric stability of this compound are not extensively documented, the principles derived from similar heterocyclic amines suggest that the amine form is likely to be the predominant species under physiological conditions. The energetic landscape of tautomerization is critical, as the less stable tautomer might be the one that preferentially binds to a biological receptor.

Tautomeric FormKey Structural FeatureExpected Relative Stability (Gas Phase)Expected Relative Stability (Polar Solvent)
AmineExocyclic amino group (-NH2)More StableGenerally More Stable
ImineEndocyclic imino group (=NH)Less StableMay be stabilized, but likely less stable

Theoretical Verification of Fluorophore Design Concepts

The pyrimidine (B1678525) nucleus is a component of various fluorescent molecules, or fluorophores. Computational methods are instrumental in the rational design of new fluorophores by predicting their photophysical properties, such as absorption and emission wavelengths, quantum yields, and fluorescence lifetimes. The related compound, 4,6-dimethylpyrimidin-2-amine, has been utilized as a ligand in the synthesis of fluorescent coordination complexes, highlighting the potential of this chemical family in fluorescence applications. nih.gov

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to model the electronic transitions that give rise to fluorescence. These calculations can help to:

Predict how chemical modifications to the this compound structure would affect its fluorescence properties.

Understand the nature of the excited states and the mechanisms of fluorescence quenching.

Screen potential derivatives for desired optical properties before undertaking their synthesis.

By theoretically verifying fluorophore design concepts, computational chemistry can accelerate the discovery of new fluorescent probes for various applications, including bio-imaging and sensing.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides a dynamic view of molecular systems, offering insights that are not available from static computational models.

Conformational Analysis and Dynamic Changes of the Chemical Compound

Even for a relatively small molecule like this compound, the ethyl groups can rotate, leading to different spatial arrangements or conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. mdpi.com By simulating the molecule's movement over nanoseconds or longer, researchers can observe dynamic changes in its shape and how it might adapt its conformation upon interacting with other molecules. mdpi.com This information is crucial for understanding its flexibility and how it might fit into a binding pocket of a protein.

Intermolecular Interaction Dynamics within Solvated Systems

The behavior of this compound in a biological environment is heavily influenced by its interactions with the surrounding solvent, typically water. MD simulations can explicitly model the solvent molecules, providing a detailed picture of the solvation shell around the compound. ulisboa.pt These simulations can reveal the dynamics of hydrogen bond formation and breakage between the amine group of the compound and water molecules, as well as hydrophobic interactions involving the diethyl groups. Understanding these intermolecular dynamics is essential for predicting the compound's solubility and its partitioning between aqueous and non-polar environments. ulisboa.pt

Theoretical Ligand-Receptor Interaction Modeling

MD simulations are a cornerstone of modern drug discovery for modeling how a potential drug molecule (a ligand) interacts with its biological target (a receptor), which is typically a protein. nih.gov Studies on similar pyrimidine derivatives have successfully used MD simulations to investigate their interactions with protein kinases. nih.govnih.gov

Binding Mode Analysis

Once a potential binding pose of this compound within a receptor's active site is predicted, for example, through molecular docking, MD simulations are used to refine this pose and assess its stability. unica.it The simulation tracks the movement of the ligand within the binding site, providing insights into the key intermolecular interactions that anchor it in place. unica.it

Binding mode analysis from an MD simulation can identify:

Key Amino Acid Residues: Which amino acids in the receptor form stable hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand. nih.gov

Stability of Interactions: Whether the initial interactions predicted by docking are maintained throughout the simulation. mdpi.com

Role of Water Molecules: Bridging water molecules in the active site can play a critical role in mediating ligand-receptor interactions.

For instance, in a hypothetical simulation of this compound bound to a protein kinase, the analysis might reveal the following types of interactions:

Interaction TypeLigand Group InvolvedPotential Interacting Receptor Residue
Hydrogen Bond2-amino groupAspartate, Glutamate (side chain carboxyl)
Hydrogen BondPyrimidine nitrogensSerine, Threonine (side chain hydroxyl); Backbone amides
HydrophobicDiethyl groupsLeucine, Isoleucine, Valine (aliphatic side chains)

This detailed understanding of the binding mode is invaluable for structure-based drug design, enabling chemists to rationally design modifications to the ligand to improve its binding affinity and selectivity. unica.it

Unbinding Kinetics Characterization

The study of unbinding kinetics, which determines the residence time of a ligand in a protein's binding pocket, is crucial for predicting drug efficacy. Computational methods are increasingly employed to calculate the unbinding rate constant (k_off_). Techniques such as metadynamics and steered molecular dynamics can be utilized to simulate the dissociation pathway of a ligand from its target protein. These simulations can reveal the energy barriers and key interactions that govern the unbinding process. For a compound like this compound, such studies would be instrumental in understanding its potential duration of action if it were to act as a therapeutic agent.

Mixed-Solvent Molecular Dynamics (MxMD) for Binding Site Identification

Mixed-solvent molecular dynamics (MxMD) is a computational technique used to identify potential binding sites on a protein's surface, including cryptic sites that are not apparent in the apo (ligand-free) structure. researchgate.netkfupm.edu.sanih.gov This method involves simulating the protein in a mixture of water and small organic probe molecules. nih.gov The probes, which can include molecules like pyrimidine, explore the protein surface and accumulate in regions with high binding affinity, thereby mapping out potential "hot spots" for ligand binding. nih.gov

For this compound, an MxMD simulation would involve placing the target protein in a simulation box with water and a low concentration of the compound. The simulation would then reveal the preferential interaction sites of this compound on the protein surface, guiding further drug design and optimization efforts.

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, determining transition state geometries, and calculating reaction energetics. nih.gov These methods have been applied to various pyrimidine derivatives to understand their synthesis and reactivity. nih.gov

For this compound, quantum chemical calculations could be employed to:

Optimize the molecular geometry: To determine the most stable conformation of the molecule.

Analyze the electronic structure: To understand the distribution of electrons and identify reactive sites. This includes calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for predicting reactivity.

Simulate reaction pathways: To investigate the mechanisms of its synthesis or its potential metabolic transformations. This would involve locating transition states and calculating activation energies to predict the feasibility of different reaction routes.

A study on the related compound, 2-amino-4,6-dimethyl pyrimidine, utilized DFT with the B3LYP method to investigate its structure and vibrational spectra, demonstrating the utility of these calculations for understanding the fundamental properties of substituted aminopyrimidines. nih.gov

Applications in Advanced Organic Synthesis and Material Science Theoretical & Ligand Aspects

4,6-Diethylpyrimidin-2-amine as a Synthetic Building Block

The reactivity of the 2-aminopyrimidine (B69317) core, combined with the influence of the 4,6-diethyl substituents, provides a robust platform for synthetic transformations. The amino group can act as a nucleophile, while the pyrimidine (B1678525) ring's nitrogen atoms offer sites for electrophilic attack or coordination, making it a valuable synthon for a variety of organic structures.

Construction of Novel Heterocyclic Systems

The 2-aminopyrimidine moiety is a well-established starting material for the synthesis of diverse heterocyclic compounds. nih.gov The presence of the amino group allows for reactions with a range of electrophiles, leading to the formation of new ring systems. For instance, aminopyrimidines can react with β-dicarbonyl compounds or their equivalents in cyclization reactions to afford various bicyclic and polycyclic aromatic compounds. ambeed.com

The general reactivity of 2-aminopyrimidines suggests that this compound can be utilized in similar transformations. Condensation reactions with suitable reagents can lead to the formation of a variety of heterocyclic structures. The diethyl groups at positions 4 and 6 can influence the regioselectivity of these reactions and modify the physical properties, such as solubility and crystallinity, of the resulting compounds.

Reagent TypeResulting Heterocyclic System
β-Dicarbonyl CompoundsSubstituted Pyridopyrimidines
α,β-Unsaturated KetonesDihydropyridopyrimidines
IsothiocyanatesPyrimidothiadiazines
Chloroacetyl ChlorideImidazo[1,2-a]pyrimidines

This table represents potential heterocyclic systems that could be synthesized from a 2-aminopyrimidine scaffold like this compound based on established synthetic routes.

Design and Synthesis of Fused Pyrimidine Derivatives

Fused pyrimidine systems are of significant interest due to their broad range of biological activities and applications in materials science. 2-Aminopyrimidines are key precursors for building these fused systems, such as triazolopyrimidines, pyrazolopyrimidines, and imidazopyrimidines. nih.gov

The synthesis of these fused derivatives often involves the initial functionalization of the 2-amino group, followed by an intramolecular cyclization. For example, reaction with a hydrazine (B178648) derivative can introduce a handle that, upon treatment with a one-carbon synthon, can cyclize to form a triazolo[4,3-a]pyrimidine ring. Similarly, reaction with reagents containing active methylene (B1212753) groups can pave the way for the construction of pyrazolo[1,5-a]pyrimidine (B1248293) cores. The 4,6-diethyl substitution pattern on the starting pyrimidine ring is retained in the final fused product, offering a route to novel derivatives with potentially unique properties. Ultrasound-assisted synthesis has also been shown to be an efficient method for producing fused pyrimidine derivatives from 2-aminopyrimidine precursors. nih.gov

Ligand Design and Coordination Chemistry

The nitrogen atoms of the pyrimidine ring and the exocyclic amino group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. The lone pairs of electrons on these nitrogen atoms can coordinate with metal ions to form stable complexes.

Theoretical Studies of Metal Complexation with this compound Scaffolds

Theoretical studies, often employing methods like Density Functional Theory (DFT), are crucial for understanding the coordination behavior of ligands. For scaffolds similar to this compound, such as 2-amino-4,6-dimethylpyrimidine (B23340), DFT calculations have been used to investigate the structures and frontier molecular orbitals (HOMO and LUMO) of their metal complexes. mdpi.com These studies help predict the geometry of the complexes, with octahedral and tetrahedral arrangements being common. mdpi.com

In the case of this compound, theoretical calculations would likely show that it can act as a bidentate or monodentate ligand. Coordination could occur through one of the ring nitrogens and the exocyclic amino nitrogen, forming a stable chelate ring. The electronic properties of the metal ion and the steric bulk of the diethyl groups would influence the coordination geometry and the stability of the resulting complex. Studies on related 2-aminopyrimidine complexes have confirmed their ability to coordinate with various metal ions including Cu(II), Co(II), Ni(II), and Au(III). nih.govekb.eg

Design Principles for Catalytic Ligands Based on Pyrimidinamine Structures

Pyrimidinamine structures are attractive scaffolds for the design of ligands for catalysis. mdpi.com The key design principles involve the strategic placement of donor atoms to create a specific coordination environment around a metal center. The pyrimidine ring provides a rigid backbone, and substituents on the ring and the amino group can be modified to fine-tune the steric and electronic properties of the ligand.

For a ligand based on this compound, the following design principles could be applied:

Modification of the Amino Group: The amino group can be functionalized with other donor groups (e.g., phosphines, pyridyls) to create multidentate ligands. This can enhance the stability of the metal complex and provide more control over the catalytic process.

Introduction of Chirality: Chiral centers can be introduced in the substituents on the amino group or the pyrimidine ring to develop ligands for asymmetric catalysis.

Electronic Tuning: The electron-donating or withdrawing nature of other substituents on the pyrimidine ring can be varied to modulate the electronic properties of the metal center, thereby influencing its catalytic activity. Palladium catalysts have been successfully used in the synthesis of N-arylpyrimidin-2-amine derivatives, highlighting the utility of these structures in catalytic reactions. mdpi.com

Theoretical Molecular Recognition Studies

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. The 2-aminopyrimidine scaffold is capable of forming multiple hydrogen bonds and participating in π-π stacking interactions, making it an interesting subject for molecular recognition studies.

Theoretical studies, including high-level ab initio calculations, have been performed on 2-aminopyrimidine derivatives to investigate their interactions with other molecules, particularly anions. researchgate.net These studies have shown that the pyrimidine ring can engage in anion-π interactions, and the amino group can act as a hydrogen bond donor. researchgate.net The formation of dimers through strong N-H···N hydrogen bonds is also a known feature of 2-aminopyrimidines. researchgate.net

In the context of this compound, theoretical models could predict its binding affinity and selectivity for various guest molecules. The diethyl groups would likely influence the shape of the binding pocket and could participate in hydrophobic interactions. Such studies are valuable for the rational design of receptors for specific molecules. Research has demonstrated the improved binding affinity of aminopyrimidine-bearing carbohydrate receptors compared to their aminopyridine counterparts, underscoring the potential of the aminopyrimidine moiety in designing effective molecular receptors. nih.gov Docking simulation studies have also been employed to predict the binding modes and molecular mechanics of 2-aminopyrimidine derivatives with biological targets. mdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

The exploration of this compound and its derivatives in advanced organic synthesis and material science is increasingly reliant on computational methods to predict and understand their chemical behavior. Structure-Activity Relationship (SAR) studies, augmented by computational tools, provide a theoretical framework to correlate the molecular structure of these compounds with their functional properties. This approach is pivotal in designing novel molecules with tailored characteristics for specific applications, such as ligands in catalysis or building blocks for functional materials.

Computational SAR studies for pyrimidine derivatives, including hypothetically for this compound, typically involve a multi-faceted approach. This includes the calculation of various molecular descriptors, which are quantitative representations of the chemical and physical properties of a molecule. These descriptors can be broadly categorized into electronic, steric, and thermodynamic parameters.

Electronic Descriptors: These parameters are crucial for understanding the reactivity and interaction capabilities of this compound. Key electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. For instance, a smaller energy gap suggests that a molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution on the molecule's surface. They help in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions, such as hydrogen bonding and coordination with metal centers when acting as a ligand.

Steric Descriptors: These descriptors relate to the three-dimensional arrangement of atoms in the molecule and are essential for understanding how the molecule's shape influences its activity. For this compound, the orientation of the diethyl groups can significantly impact its ability to bind to a catalytic site or to self-assemble in a material.

Thermodynamic Descriptors: These include parameters such as the total energy and Gibbs free energy of formation. These descriptors are fundamental in assessing the relative stability of different conformations or derivatives of this compound.

A hypothetical computational study on a series of 4,6-disubstituted-pyrimidin-2-amine derivatives could involve systematically varying the alkyl or aryl groups at the 4 and 6 positions and calculating the resulting changes in the aforementioned descriptors. The data generated from such a study could be compiled into a table to facilitate the identification of trends.

CompoundSubstituent (R)HOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
1-CH2CH3(Calculated Value)(Calculated Value)(Calculated Value)(Calculated Value)
2-CH3(Calculated Value)(Calculated Value)(Calculated Value)(Calculated Value)
3-Phenyl(Calculated Value)(Calculated Value)(Calculated Value)(Calculated Value)
4-CF3(Calculated Value)(Calculated Value)(Calculated Value)(Calculated Value)

Note: The values in this table are illustrative and would need to be determined through specific quantum chemical calculations (e.g., using Density Functional Theory, DFT).

By analyzing the data from such a theoretical study, researchers can establish quantitative relationships between the structural modifications and the resulting electronic and steric properties. For example, replacing the electron-donating ethyl groups with electron-withdrawing trifluoromethyl groups would be expected to lower both the HOMO and LUMO energy levels and potentially alter the molecule's reactivity profile.

These computational SAR studies serve as a powerful predictive tool. In the context of material science, they can guide the synthesis of this compound derivatives with specific electronic properties for applications in organic electronics. In advanced organic synthesis, these studies can help in designing more efficient ligands for catalysis by optimizing their steric and electronic interactions with a metal center.

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